molecular formula C16H20N4O2 B6752924 N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

Cat. No.: B6752924
M. Wt: 300.36 g/mol
InChI Key: PFTJWTFBTLJORT-UHFFFAOYSA-N
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Description

N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyridazine ring and an oxazole ring substituted with dimethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-4-12(15-9(2)20-22-10(15)3)16(21)17-14-8-7-13(18-19-14)11-5-6-11/h7-8,11-12H,4-6H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTJWTFBTLJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)C(=O)NC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a cyclization reaction.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Synthesis of the Oxazole Ring: The oxazole ring is synthesized separately, typically from a precursor like an α-haloketone and an amide, through a cyclization reaction.

    Coupling of the Rings: The final step involves coupling the pyridazine and oxazole rings through a suitable linker, such as a butanamide chain, using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the oxazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridazine ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
  • N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propionamide

Uniqueness

Compared to similar compounds, N-(6-cyclopropylpyridazin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide may exhibit unique properties due to the specific length and structure of its butanamide linker

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